1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide
CAS No.: 1797285-77-8
Cat. No.: VC4345228
Molecular Formula: C21H17FN4O2S2
Molecular Weight: 440.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797285-77-8 |
|---|---|
| Molecular Formula | C21H17FN4O2S2 |
| Molecular Weight | 440.51 |
| IUPAC Name | 1-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H17FN4O2S2/c22-19-6-2-1-4-16(19)14-30(27,28)26-17-9-7-15(8-10-17)20-13-29-21(25-20)24-18-5-3-11-23-12-18/h1-13,26H,14H2,(H,24,25) |
| Standard InChI Key | LVTUWYLERXWOKL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Introduction
Synthesis of Similar Compounds
The synthesis of complex organic molecules like 1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. For example, the synthesis of N-(2-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide involves several key steps, including the use of appropriate solvents, catalysts, and purification methods to optimize yield and purity.
Biological Activity
Compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor binding, which are crucial for their therapeutic potential. For instance, N-(2-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective inhibitor of tyrosine kinases, showing promise in cancer treatment. Similarly, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione has demonstrated antimitotic activity against human tumor cells .
Research Findings and Future Directions
While specific research findings on 1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide are not available, studies on similar compounds suggest that they can exhibit significant biological activity. Future research should focus on synthesizing this compound and evaluating its therapeutic potential through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume